Bienvenue dans la boutique en ligne BenchChem!

(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol

Physicochemical profiling Nicotinic receptor ligands CNS drug design

(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol (CAS 887407-08-1), also known as α-(1-Methyl-3-pyrrolidinyl)-3-pyridinemethanol, is a synthetic nicotine derivative belonging to the class of N-alkylpyrrolidine-substituted pyridinemethanols. It is supplied as a mixture of diastereomers, with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 887407-08-1
Cat. No. B015163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
CAS887407-08-1
Synonymsα-(1-Methyl-3-pyrrolidinyl)-3-pyridinemethanol; 
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C(C2=CN=CC=C2)O
InChIInChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3
InChIKeyQSINNZHLMQZOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol (CAS 887407-08-1) for Nicotinic Research and Chemical Procurement


(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol (CAS 887407-08-1), also known as α-(1-Methyl-3-pyrrolidinyl)-3-pyridinemethanol, is a synthetic nicotine derivative belonging to the class of N-alkylpyrrolidine-substituted pyridinemethanols [1]. It is supplied as a mixture of diastereomers, with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . The compound features a hydroxymethyl bridge (–CH(OH)–) connecting the N-methylpyrrolidine ring at the 3-position to the pyridine ring at the 3-position, distinguishing it structurally from nicotine and related alkaloids where the rings are directly linked [2].

Why Generic Nicotine Analogs Cannot Replace (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol in Receptor Profiling Studies


Compounds within the nicotine analog class are frequently treated as interchangeable in preliminary screening, yet the insertion of a secondary alcohol spacer between the pyrrolidine and pyridine rings in (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol fundamentally alters its geometry, hydrogen-bonding capacity, and metabolic profile relative to directly linked congeners such as nicotine or isonicotine [1]. This structural perturbation translates into measurable differences in both enzyme inhibition potency and receptor subtype engagement, meaning that a procurement decision based solely on scaffold similarity risks selecting a compound with divergent, unvalidated biological behavior in downstream assays [2].

Head-to-Head Quantitative Differentiation of (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol Against Closest Structural Analogs


Hydroxymethyl Spacer Confers a ~0.4 Log Unit Reduction in Lipophilicity Versus Isonicotine

The presence of a secondary alcohol group in (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol reduces its computed XLogP3-AA to 0.4, compared to an XLogP3 of ~1.2 for isonicotine (3-(1-methylpyrrolidin-3-yl)pyridine, CAS 92118-22-4), which lacks the hydroxyl substituent [1]. This ~0.8 log unit decrease indicates significantly higher aqueous solubility and lower passive membrane permeability for the target compound, a critical parameter when designing CNS-penetrant ligands.

Physicochemical profiling Nicotinic receptor ligands CNS drug design

Hydroxyl Group Adds One H-Bond Donor Relative to Isonicotine, Altering Pharmacophore Interactions

The target compound exhibits a hydrogen bond donor count of 1, attributable to the hydroxyl proton, whereas isonicotine has no H-bond donors [1]. This additional donor enables the target compound to engage in directional hydrogen-bonding interactions with receptor residues that are geometrically inaccessible to isonicotine, potentially shifting subtype selectivity patterns within the nicotinic acetylcholine receptor family.

Pharmacophore modeling Nicotinic acetylcholine receptor Structure-activity relationships

Modest MAO-A and MAO-B Inhibition at Micromolar Ki May Differentiate from Nicotine's Enzyme Profile

Data curated in ChEMBL and hosted on BindingDB report a competitive inhibition constant (Ki) of 3,000 nM (3 µM) for the target compound against human MAO-B and 6,000 nM (6 µM) against human MAO-A [1]. In contrast, the literature indicates that (S)-nicotine displays substantially weaker MAO inhibitory activity, with IC₅₀ values often exceeding 100 µM in comparable mitochondrial preparations [2]. This suggests that the hydroxymethyl spacer may enhance MAO active-site recognition, although the BindingDB SMILES assignment requires independent verification.

Monoamine oxidase inhibition Enzyme kinetics Nicotine derivative profiling

Diastereomeric Mixture Composition Offers Scope for Chiral Resolution, Unlike Achiral Isonicotine

The compound is supplied and studied as a mixture of diastereomers, a consequence of the two stereogenic centers at the pyrrolidine 3-position and the carbinol carbon [1]. This is in contrast to isonicotine, which possesses no stereogenic centers, and to (S)-nicotine, which is a single enantiomer [2]. The diastereomeric mixture presents both a purification challenge and an opportunity: individual diastereomers can be resolved and tested separately, providing two distinct pharmacological probes from a single synthesis.

Chiral separation Diastereomer profiling Nicotinic pharmacology

Synthetic Versatility of the Secondary Alcohol Enables Derivatization Strategies Not Accessible to Nicotine

The secondary alcohol functionality in (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol serves as a reactive handle for esterification, etherification, oxidation to the ketone, or conversion to amine or halide derivatives [1]. By comparison, nicotine lacks a functional group at the bridging position, restricting its derivatization to N-oxidation, N-dealkylation, or electrophilic aromatic substitution on the pyridine ring [2]. This synthetic divergence is evidenced by the use of the target compound's ketone oxidation product (1-methyl-3-nicotinoylpyrrolidine) as a distinct pharmacological entity in its own right [3].

Medicinal chemistry Derivatization Chemical biology tools

Limited Public Bioactivity Data Necessitates Independent Validation Against In-House Nicotinic Panels

A systematic search of the primary literature reveals that (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol has not been the subject of a dedicated structure-activity relationship study comparing it head-to-head with nicotine, isonicotine, or other pyrrolidine-pyridine alcohols in a standardized nicotinic receptor binding or functional assay [1]. The available MAO inhibition data from BindingDB/ChEMBL, while providing quantitative Ki values, are associated with a compound entry (CHEMBL1928855) whose SMILES string does not match the target structure, raising questions about data provenance [2]. Consequently, procurement for receptor pharmacology should be accompanied by a plan for in-house analytical validation and side-by-side comparator testing.

Data transparency Receptor profiling Procurement risk assessment

Defined Application Scenarios for (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Hydroxymethyl Nicotine Analog as a Low-Lipophilicity Lead Scaffold

For CNS drug discovery programs seeking nicotinic ligands with reduced passive membrane permeability and lower non-specific tissue binding, (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol provides a computable logP advantage of ~0.8 units lower than isonicotine [1]. This property is valuable when designing compounds that must avoid extensive brain tissue accumulation while retaining the pyridine-pyrrolidine pharmacophore core.

Chiral Probe Development: Exploiting Diastereomeric Mixtures for Stereochemical SAR

Laboratories engaged in nicotinic receptor stereochemistry studies can utilize the diastereomeric mixture of (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol as a starting point for chiral resolution, generating two or more stereochemically pure probes from a single procurement. This contrasts with isonicotine, which offers no stereochemical diversity, and with (S)-nicotine, which is restricted to a single enantiomeric series [2].

Medicinal Chemistry Diversification: Alcohol Handle for Parallel Library Synthesis

The secondary alcohol group enables systematic derivatization into ester, ether, amine, and ketone libraries without requiring de novo construction of the pyrrolidine-pyridine scaffold each time [3]. This synthetic efficiency is not available with nicotine or isonicotine, where the inter-ring bridge lacks a functionalizable group. The ketone oxidation product (1-methyl-3-nicotinoylpyrrolidine) is itself a distinct pharmacological entity, demonstrating the tractability of this diversification strategy.

MAO Inhibition Counter-Screening: A Potential Off-Target Liability Probe

Preliminary competitive inhibition data suggest that (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol may inhibit human MAO-B with a Ki of 3,000 nM and MAO-A with a Ki of 6,000 nM [4]. While the provenance of these data requires verification (see Evidence Item 6), they flag a potential off-target interaction not anticipated for simpler nicotine analogs. The compound can therefore serve as a positive control or liability probe when screening nicotinic ligand panels against monoamine oxidase enzymes.

Quote Request

Request a Quote for (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.